molecular formula C22H25NO4 B1360459 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone CAS No. 898755-79-8

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone

Cat. No.: B1360459
CAS No.: 898755-79-8
M. Wt: 367.4 g/mol
InChI Key: RHOWKFXVKCISRO-UHFFFAOYSA-N
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Description

The compound “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone” is a heterocyclic organic compound . Its IUPAC name is 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone . The compound has a molecular weight of 367.44 .


Molecular Structure Analysis

The molecular formula of the compound is C22H25NO4 . The InChI code is 1S/C22H25NO4/c1-25-19-7-4-6-17(15-19)21(24)20-8-3-2-5-18(20)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 367.44 . The exact mass is 383.15600 . It has 5 H-Bond acceptors and 0 H-Bond donors . The boiling point is 559.4ºC at 760 mmHg and the flash point is 292.1ºC . The density is 1.25g/cm³ .

Scientific Research Applications

1. Antitubercular Applications

A structural study of a similar compound, BTZ043, which is a promising antitubercular drug candidate, has been reported. The compound exhibits significant potential in combating tuberculosis due to its complex structural properties (Richter et al., 2022).

2. Susceptibility of Mycobacterium tuberculosis

Research on the susceptibility of Mycobacterium tuberculosis clinical isolates to benzothiazinone derivatives, closely related to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone, has established these compounds' effectiveness in treating tuberculosis (Pasca et al., 2010).

3. Synthesis and Pharmacological Evaluation

Compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure have been synthesized and evaluated for their potential as dopamine agonists, which could have implications in neurological and psychiatric conditions (Brubaker & Colley, 1986).

4. Antiviral Evaluation

Spirothiazolidinone compounds with structural similarities have been synthesized and shown strong activity against influenza and human coronavirus, indicating potential in antiviral therapies (Apaydın et al., 2020).

5. Water Purification

A Mannich base derivative of a similar compound has been used in water purification, showing effective removal of carcinogenic azo dyes and aromatic amines, highlighting its potential in environmental applications (Akceylan et al., 2009).

6. Potential as Biolubricant

Derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized from oleic acid, suggesting potential applications as biolubricants, indicating an environmentally friendly alternative in industrial applications (Kurniawan et al., 2017).

7. Antihypertensive Activity

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally similar to the compound , have been prepared and tested for antihypertensive properties, showcasing potential in cardiovascular disease treatment (Caroon et al., 1981).

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-9-5-4-8-19(20)21(24)18-7-3-2-6-17(18)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOWKFXVKCISRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643746
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-79-8
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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